Methyl (4aS,6aR,6bR,8aR,10S,12aR,12bR,14aR,14bS)-10-acetoxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxoicosahydropicene-4a(2H)-carboxylate
CAS No.:
Cat. No.: VC13655075
Molecular Formula: C33H52O5
Molecular Weight: 528.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H52O5 |
|---|---|
| Molecular Weight | 528.8 g/mol |
| IUPAC Name | methyl (4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,6a,7,8,8a,10,11,12,13,14a,14b-tetradecahydro-1H-picene-4a-carboxylate |
| Standard InChI | InChI=1S/C33H52O5/c1-20(34)38-25-11-12-30(6)23(29(25,4)5)10-13-31(7)24(30)18-22(35)26-21-19-28(2,3)14-16-33(21,27(36)37-9)17-15-32(26,31)8/h21,23-26H,10-19H2,1-9H3/t21-,23-,24+,25-,26-,30-,31+,32+,33-/m0/s1 |
| Standard InChI Key | WJXGKADQKHUESG-QXFRBXGZSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC(=O)[C@H]4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C |
| SMILES | CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C |
| Canonical SMILES | CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C |
Introduction
Methyl (4aS,6aR,6bR,8aR,10S,12aR,12bR,14aR,14bS)-10-acetoxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxoicosahydropicene-4a(2H)-carboxylate is a complex organic compound belonging to the steroid-like structures. It has a molecular formula of C33H52O5 and a molecular weight of 528.76 g/mol . This compound is primarily used in research settings due to its unique stereochemistry and potential biological activities.
Synthesis
The synthesis of this compound typically involves complex organic chemistry reactions that require precise control over stereochemistry to achieve the desired configuration. These methods highlight the importance of stereochemistry in enhancing biological activity.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit various biological activities, although further research is needed to elucidate its specific mechanisms of action and therapeutic potential. Its unique structure makes it a candidate for further exploration in drug development.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies may include investigations into its solubility, bioavailability, and potential interactions with biological molecules.
Availability and Purity
The compound is available for research purposes with a purity of 98% . It is sold in various quantities, including 100 mg, 250 mg, and 1 g, with prices ranging accordingly .
Compound Specifications
| Specification | Value |
|---|---|
| Molecular Formula | C33H52O5 |
| Molecular Weight | 528.76 g/mol |
| CAS No. | 25493-94-1 |
| Purity | 98% |
| Stereochemistry | (4aS,6aR,6bR,8aR,10S,12aR,12bR,14aR,14bS) |
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